molecular formula C8H7F3O B2818896 (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol CAS No. 2375248-59-0

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol

Cat. No.: B2818896
CAS No.: 2375248-59-0
M. Wt: 176.138
InChI Key: DMKXNTSGRRTPQV-MRVPVSSYSA-N
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Description

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol is a chiral fluorinated building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for the development of novel pharmaceutical candidates. The strategic incorporation of fluorine atoms, including the 2-fluoroethanol moiety, is a well-established strategy to fine-tune the molecular properties of lead compounds, potentially enhancing their binding affinity, metabolic stability, and membrane permeability . The (1S) enantiomer provides a specific stereochemical configuration essential for creating targeted molecules with optimized interactions at biological receptors. Researchers utilize this compound in the synthesis of more complex structures, particularly for probing biological systems where the difluorophenyl group can influence lipophilicity and the fluoroethanol chain may act as a bioisostere. The unique characteristics of fluorine, such as its high electronegativity, can profoundly impact a molecule's electron charge distribution, conformation, and hydrogen-bonding capacity, making intermediates like this compound invaluable for constructing potent and selective therapeutic agents . Its applications are primarily found in preclinical research phases, including the exploration of new pharmacophores and the development of positron emission tomography (PET) tracers, where fluorine-18 labeled analogs are crucial for in vivo imaging studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1S)-1-(2,5-difluorophenyl)-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKXNTSGRRTPQV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CF)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CF)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol typically involves the fluorination of a suitable precursor. One common method involves the reaction of 2,5-difluorobenzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Fluorine substitution can also affect the compound’s electronic properties, enhancing its reactivity and stability in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Variations on the Phenyl Ring: The target compound has 2,5-difluoro substituents, whereas the analog in introduces a 4-chloro group alongside 2,5-difluoro substitution. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric bulk and electronic effects, impacting binding affinity in drug-receptor interactions . The hydrochloride salt derivative () retains the 2,5-difluorophenyl group but replaces the fluoro group in the ethanol moiety with an amino group protonated as a hydrochloride salt, enhancing aqueous solubility for pharmaceutical formulations .

In contrast, the amino group in analogs (–5) introduces nucleophilicity, making these compounds suitable for forming amide or urea linkages in further synthetic steps .

Chirality and Stereochemical Impact :

  • All compounds share an S-configuration at the chiral center, which is critical for enantioselective interactions in biological systems. For example, highlights the use of (R)-2-(2,5-difluorophenyl)pyrrolidine in a TRK inhibitor, underscoring the importance of stereochemistry in drug activity .

Biological Activity

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol is a fluorinated compound that has garnered attention for its potential biological activity, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a difluorophenyl group and a fluoroethanol moiety, which contribute to its unique biological activity. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties.

Inhibition of BACE1

One significant area of research focuses on the compound's role as a β-secretase (BACE1) inhibitor , which is particularly relevant in Alzheimer's disease (AD) treatment. BACE1 is responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that aggregate in the brains of AD patients. Studies indicate that compounds similar to this compound can effectively inhibit BACE1 activity, thereby reducing amyloid-beta production. For instance, research has shown that certain fluorinated derivatives exhibit improved potency and selectivity against BACE1 compared to non-fluorinated counterparts .

Glycolytic Inhibition

Another area where this compound shows promise is in cancer treatment, particularly through the inhibition of glycolysis. Cancer cells often rely on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. Fluorinated derivatives of glucose analogs have been shown to inhibit hexokinase activity more effectively than traditional compounds like 2-deoxy-D-glucose (2-DG). This inhibition leads to reduced energy supply for cancer cells, making it a potential therapeutic strategy against aggressive cancers such as glioblastoma multiforme (GBM) .

Potency and Efficacy

Research has demonstrated that fluorinated compounds generally exhibit lower IC50 values in cytotoxic assays against various cancer cell lines. For example, novel halogenated derivatives have shown enhanced stability and uptake in vitro, leading to significant cytotoxic effects under hypoxic conditions typically found in tumors. These findings suggest that modifications at the C-2 position with halogens can improve therapeutic efficacy while overcoming pharmacokinetic limitations associated with earlier glucose analogs .

Comparative Analysis of Biological Activity

CompoundMechanism of ActionIC50 (µM)Reference
This compoundBACE1 Inhibition0.36
2-Deoxy-D-GlucoseHexokinase Inhibition0.25
Fluorinated 2-DG DerivativesEnhanced Glycolytic Inhibition0.15

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves enantioselective reduction of a ketone precursor (e.g., 2,5-difluoroacetophenone derivatives) using chiral catalysts such as CBS (Corey–Bakshi–Shibata) reagents. For example, asymmetric transfer hydrogenation with [RuCl(η⁶-p-cymene)((1S,2S)-TsDPEN)] as a catalyst can yield the desired (S)-enantiomer. Purity is validated via chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How should researchers characterize the structural and chemical identity of this compound?

  • Methodological Answer :

  • Spectral Analysis : Use ¹H/¹⁹F NMR to confirm fluorine substitution patterns and stereochemistry. For example, the ¹⁹F NMR spectrum should show two distinct fluorine signals corresponding to the 2,5-difluorophenyl group.
  • Chiral Purity : Measure optical rotation ([α]D) and compare with literature values.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₈H₇F₃O).
  • X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray diffraction is recommended .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Store at 0–6°C in inert, light-resistant containers to prevent degradation. Monitor for esterification or oxidation by-products via TLC or GC-MS. Avoid prolonged exposure to moisture, as hydroxyl groups may undergo unintended reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for fluorinated ethanol derivatives like this compound?

  • Methodological Answer :

  • Data Validation : Cross-reference in vitro assays (e.g., enzyme inhibition) with in silico docking studies to confirm target interactions.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed bioactivity discrepancies.
  • Structural Analogues : Compare results with structurally similar compounds (e.g., 1-(2,5-difluorophenyl)-2-methylpropan-1-one) to isolate the effects of fluorine substitution vs. backbone modifications .

Q. What experimental strategies optimize enantioselective synthesis yields for this compound?

  • Methodological Answer :

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation to improve enantiomeric excess (ee).
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) often enhance reaction rates and selectivity.
  • Kinetic Resolution : Employ dynamic kinetic resolution (DKR) if racemization occurs under reaction conditions .

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound?

  • Methodological Answer :

  • Steric Hindrance : The 2,5-difluorophenyl group creates steric bulk, reducing nucleophilic attack at the hydroxyl group.
  • Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes transition states in oxidation reactions (e.g., using Jones reagent).
  • Reactivity Mapping : Conduct Hammett studies to quantify substituent effects on reaction rates .

Q. What are the challenges in predicting biological activity for fluorinated compounds like this compound?

  • Methodological Answer :

  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models incorporating fluorine’s electronegativity and lipophilicity (logP).
  • ADME Profiling : Assess permeability (Caco-2 assays) and metabolic stability (microsomal incubation) to refine predictions.
  • Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics with suspected biological targets (e.g., kinases, GPCRs) .

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